Cas no 157476-77-2 (D-Alaninamide,L-prolyl-L-valyl-L-threonyl-L-lysyl-L-prolyl-L-glutaminyl- (9CI))

D-Alaninamide,L-prolyl-L-valyl-L-threonyl-L-lysyl-L-prolyl-L-glutaminyl- (9CI) structure
157476-77-2 structure
Product Name:D-Alaninamide,L-prolyl-L-valyl-L-threonyl-L-lysyl-L-prolyl-L-glutaminyl- (9CI)
Numero CAS:157476-77-2
MF:C33H58N10O9
MW:738.875227451324
CID:190101
PubChem ID:5748855
Update Time:2025-04-19

D-Alaninamide,L-prolyl-L-valyl-L-threonyl-L-lysyl-L-prolyl-L-glutaminyl- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • D-Alaninamide,L-prolyl-L-valyl-L-threonyl-L-lysyl-L-prolyl-L-glutaminyl- (9CI)
    • (2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxopr
    • Lagatide [INN]
    • L-Prolyl-L-valyl-L-threonyl-L-lysyl-L-prolyl-L-glutaminyl-D-alaninamide
    • L-Prolyl-L-valyl-L-threonyl-L-lysyl-L-prolyl-L-glutaminyl-D-alaninmide.
    • Lagatide
    • HY-106128
    • (S)-2-((S)-1-(L-prolyl-L-valyl-L-threonyl-L-lysyl)pyrrolidine-2-carboxamido)-N1-((R)-1-amino-1-oxopropan-2-yl)pentanediamide
    • BN-52080
    • SCHEMBL1231157
    • BN 52080
    • LAGATIDE [WHO-DD]
    • UNII-3B91V02Q5G
    • 3B91V02Q5G
    • NS00126374
    • (2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxopropan-2-yl]pentanediamide
    • CS-0024928
    • BN52080
    • Q27257002
    • DTXSID10166267
    • CHEMBL2218863
    • 157476-77-2
    • Inchi: 1S/C33H58N10O9/c1-17(2)25(41-28(47)20-10-7-15-37-20)31(50)42-26(19(4)44)32(51)40-22(9-5-6-14-34)33(52)43-16-8-11-23(43)30(49)39-21(12-13-24(35)45)29(48)38-18(3)27(36)46/h17-23,25-26,37,44H,5-16,34H2,1-4H3,(H2,35,45)(H2,36,46)(H,38,48)(H,39,49)(H,40,51)(H,41,47)(H,42,50)/t18-,19-,20+,21+,22+,23+,25+,26+/m1/s1
    • Chiave InChI: WNDMGDURKQLJNM-DHCXFDNTSA-N
    • Sorrisi: O=C([C@H](CCCCN)NC([C@H]([C@@H](C)O)NC([C@H](C(C)C)NC([C@@H]1CCCN1)=O)=O)=O)N1CCC[C@H]1C(N[C@H](C(N[C@@H](C(N)=O)C)=O)CCC(N)=O)=O

Proprietà calcolate

  • Massa esatta: 738.438824
  • Massa monoisotopica: 738.438824
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 10
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 52
  • Conta legami ruotabili: 21
  • Complessità: 1300
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 288
  • XLogP3: -3
  • Superficie polare topologica: 310

Proprietà sperimentali

  • Densità: 1.264
  • Punto di ebollizione: 1235°C at 760 mmHg
  • Punto di infiammabilità: 700.7°C
  • Indice di rifrazione: 1.554
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti